![molecular formula C8H6F4O B1297458 2-Fluoro-3-(trifluoromethyl)benzyl alcohol CAS No. 207981-45-1](/img/structure/B1297458.png)
2-Fluoro-3-(trifluoromethyl)benzyl alcohol
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Description
2-Fluoro-3-(trifluoromethyl)benzyl alcohol (2F3T) is an important organic compound that has many useful applications in scientific research. 2F3T is a versatile compound that can be used as a reagent, a solvent, or as a starting material for synthesis. It is an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, 2F3T has been found to have a variety of biochemical and physiological effects, making it an important tool in laboratory research.
Scientific Research Applications
Domino Reactions
2-Fluoro-3-(trifluoromethyl)benzyl alcohol demonstrates potential as a precursor in domino reactions. It has been found that certain nucleophilic substitution products obtained with benzyl alcohols can undergo [1,3]- and [1,5]-benzyl group migrations under mild conditions. This adaptability enables these compounds to be integrated into domino reactions, showcasing their utility in complex organic synthesis (Burger et al., 2001).
Synthesis of Fluorinated Heterocycles
A strategy employing 2-Fluoro-3-(trifluoromethyl)benzyl alcohol has been developed for the synthesis of fluorinated heterocycles. This process uses electrophilic cyclisations to afford 1,3-disubstituted products, highlighting the compound's versatility as a fluorine source and base in mild intramolecular fluoro-cyclisation reactions (Parmar & Rueping, 2014).
α-Trifluoromethyl α-Amino Acids Synthesis
The molecule serves as a starting material in the synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic side chains. It is involved in rearrangements where the 1,3 shift of a benzyl group forms the basis of a new route towards these amino acids, indicating its role in facilitating complex organic transformations (Burger et al., 2006).
Metal-Mediated Site-Selective Functionalization
This compound has been used as a substrate for metal-mediated site-selective functionalization, leading to the creation of various benzoic acids and lactones. The process highlights the compound's capacity to undergo regioselective transformations, providing an efficient and economical method for synthesizing complex organic structures (Marzi et al., 2002).
Photocatalytic Decomposition
2-Fluoro-3-(trifluoromethyl)benzyl alcohol has been studied in the context of photocatalytic decomposition, indicating its potential in environmental applications or fine chemical synthesis (Wissiak et al., 2000).
properties
IUPAC Name |
[2-fluoro-3-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHMGVIWWRPCNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343379 |
Source
|
Record name | 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(trifluoromethyl)benzyl alcohol | |
CAS RN |
207981-45-1 |
Source
|
Record name | 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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